

# An In-depth Technical Guide to Diphenyl Methylphosphonate: Discovery and History

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## Compound of Interest

Compound Name: *Diphenyl methylphosphonate*

Cat. No.: *B048422*

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## Abstract

**Diphenyl methylphosphonate** (DPMP), a significant organophosphorus compound, has found utility as an intermediate in the synthesis of various organic molecules, including potential pesticides. This document provides a comprehensive overview of its discovery, historical context, key chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and extensive spectroscopic data. The information is presented to support ongoing research and development in fields utilizing phosphonate chemistry.

## Discovery and History

The history of **Diphenyl methylphosphonate** (CAS No. 7526-26-3) appears to trace back to the mid-20th century. An early documented reference to this compound is found in the work of G. Kamai in 1946, published in the Trudy Kazanskogo Khimiko-Tekhnologicheskogo Instituta imeni S. M. Kirova.[1] While the specific context of this early work is not readily available in modern databases, it highlights that the compound was known and characterized in the immediate post-war period. The primary method for the synthesis of phosphonates, the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, provides the foundational chemistry for the preparation of compounds like **Diphenyl methylphosphonate**. [2] This reaction involves the transformation of a trialkyl phosphite with an alkyl halide to produce an alkyl phosphonate.

## Chemical and Physical Properties

**Diphenyl methylphosphonate** is a white, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>13</sub> O <sub>3</sub> P	[3]
Molecular Weight	248.21 g/mol	[3]
Melting Point	32.5-37.5 °C	[4]
Boiling Point	155 °C at 1 Torr	[1]
Density	1.2207 g/cm <sup>3</sup> at 0 °C	[1]
IUPAC Name	diphenyl methylphosphonate	
CAS Registry Number	7526-26-3	[5]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[6]

## Experimental Protocols

The synthesis and characterization of **Diphenyl methylphosphonate** can be achieved through established organophosphorus chemistry techniques.

### Synthesis of Diphenyl Methylphosphonate

A common method for the synthesis of **Diphenyl methylphosphonate** is a variation of the Michaelis-Arbuzov reaction, where triphenyl phosphite is reacted with a methylating agent. A representative protocol is as follows:

Materials:

- Triphenyl phosphite
- Suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

- Nitrogen gas supply
- Reaction vessel with a condenser, thermometer, mechanical stirrer, and addition funnel
- Heating mantle

Procedure:

- Charge the reaction vessel with triphenyl phosphite (1.0 equivalent).
- Establish an inert atmosphere by purging the system with nitrogen.
- Heat the triphenyl phosphite to reflux.
- Slowly add the methylating agent (e.g., methyl iodide, 1.0 equivalent) to the refluxing triphenyl phosphite.
- Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be purified by vacuum distillation to yield **Diphenyl methylphosphonate**.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified **Diphenyl methylphosphonate** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl groups and a characteristic doublet for the methyl protons coupled to the phosphorus atom.
- $^{13}\text{C}$  NMR Spectroscopy: Obtain the carbon-13 NMR spectrum. The spectrum should display resonances for the aromatic carbons and the methyl carbon, with the carbons attached to or

near the phosphorus atom showing coupling.

- $^{31}\text{P}$  NMR Spectroscopy: Record the phosphorus-31 NMR spectrum. A single resonance is expected, with a chemical shift characteristic of a phosphonate ester.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze a thin film of the molten compound between salt plates.
- Data Acquisition: Record the IR spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ . Look for characteristic absorption bands, including P=O stretching, P-O-C stretching, and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
- Ionization: Use a suitable ionization technique, such as electron ionization (EI).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation patterns.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diphenyl methylphosphonate**.

Table 2: NMR Spectroscopic Data

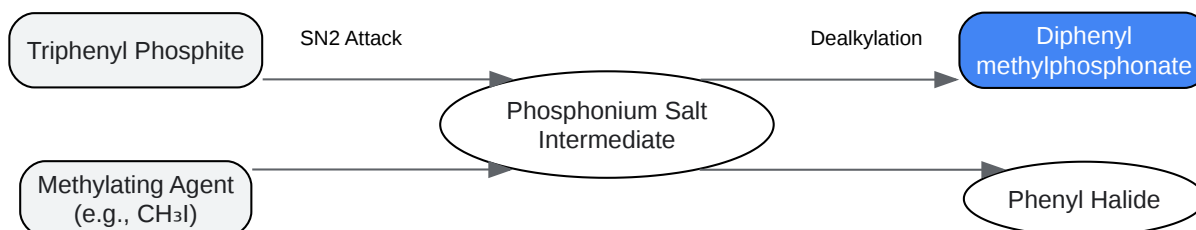
Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity / Coupling Constant (J)	Source(s)
$^1\text{H}$	7.33-7.29 (m, 4H), 7.20-7.14 (m, 6H), 1.78 (d, 3H)	J = 17.6 Hz (P-H)	[7]
$^{13}\text{C}$	150.4 (d), 129.9, 125.3, 120.6 (d), 11.6 (d)	JC-P = 8.3 Hz, JC-P = 4.5 Hz, JC-P = 144.3 Hz	[7]
$^{31}\text{P}$	24.55	-	[7]

Table 3: IR and Mass Spectrometry Data

Technique	Key Features	Source(s)
IR Spectroscopy	Characteristic absorptions for P=O, P-O-C, and aromatic C-H bonds are expected. The NIST WebBook provides a reference spectrum.	[5]
Mass Spectrometry	The electron ionization mass spectrum is available in the NIST WebBook, which can be used for structural confirmation and identification of fragmentation patterns. For the related compound, diphenyl methyl phosphate, a mass spectrum is also available for comparison.	[8]

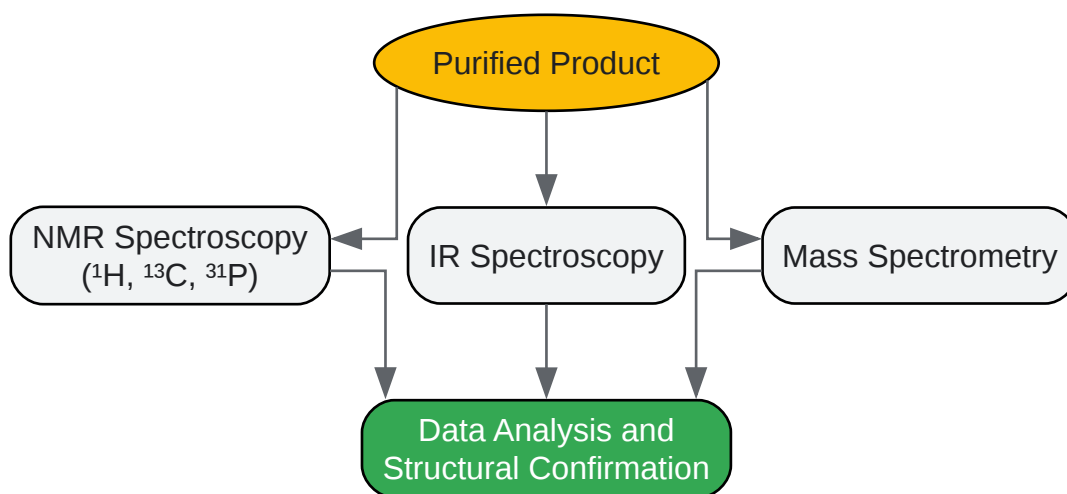
## Visualizations

The following diagrams illustrate the synthesis and a general workflow for the characterization of **Diphenyl methylphosphonate**.



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Caption: Michaelis-Arbuzov reaction for **Diphenyl methylphosphonate** synthesis.



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Caption: Workflow for the spectroscopic characterization of **Diphenyl methylphosphonate**.

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